molecular formula C15H21NO3 B3041921 Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate CAS No. 415952-27-1

Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate

Cat. No.: B3041921
CAS No.: 415952-27-1
M. Wt: 263.33 g/mol
InChI Key: HLIDJWDAXLUQKV-UHFFFAOYSA-N
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Description

Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate: is a chemical compound with the molecular formula C15H21NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-(hydroxymethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the piperidine ring can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-((3-(carboxymethyl)piperidin-1-yl)methyl)benzoic acid.

    Reduction: 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzyl alcohol.

    Substitution: 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-2-nitrobenzoate or 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-2-bromobenzoate.

Scientific Research Applications

Chemistry: Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new drugs due to its potential pharmacological activities.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its piperidine moiety is a common structural feature in many drugs, making it a valuable scaffold for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific structural modifications.

Molecular Targets and Pathways:

    Receptors: The compound may bind to neurotransmitter receptors, such as dopamine or serotonin receptors, influencing their signaling pathways.

    Enzymes: It can inhibit or activate enzymes involved in metabolic processes, affecting the overall biochemical pathways in cells.

Comparison with Similar Compounds

  • Methyl 4-(piperidin-3-yl)benzoate
  • 4-Piperidinemethanol
  • Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate

Comparison:

  • Methyl 4-(piperidin-3-yl)benzoate: Similar structure but lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
  • 4-Piperidinemethanol: Contains a hydroxymethyl group but lacks the benzoate ester, leading to different chemical properties and applications.
  • Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate: Similar functional groups but different ester moiety, which can influence its solubility and reactivity.

Uniqueness: Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate is unique due to the presence of both the piperidine ring and the benzoate ester, providing a versatile scaffold for various chemical reactions and potential biological activities.

Properties

IUPAC Name

methyl 4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-19-15(18)14-6-4-12(5-7-14)9-16-8-2-3-13(10-16)11-17/h4-7,13,17H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIDJWDAXLUQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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